N,N-Dipropylglycine 2,6-xylyl ester hydrochloride
Description
Properties
CAS No. |
2014-23-5 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
[2-(2,6-dimethylphenoxy)-2-oxoethyl]-dipropylazanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-5-10-17(11-6-2)12-15(18)19-16-13(3)8-7-9-14(16)4;/h7-9H,5-6,10-12H2,1-4H3;1H |
InChI Key |
UKFHXFHDWBIHEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH+](CCC)CC(=O)OC1=C(C=CC=C1C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N,N-Dipropylglycine 2,6-xylyl ester hydrochloride generally follows the esterification of N,N-dipropylglycine with 2,6-xylyl alcohol or its activated derivatives under controlled conditions. The process typically involves:
- Activation of the carboxylic acid group of N,N-dipropylglycine.
- Reaction with 2,6-xylyl alcohol or an appropriate esterifying agent.
- Conversion to the hydrochloride salt to enhance stability and solubility.
Detailed Synthetic Procedure
Based on peptide synthesis methodologies and esterification techniques described in peptide chemistry literature, the following steps are involved:
Activation of N,N-Dipropylglycine :
The carboxylic acid group of N,N-dipropylglycine is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). This forms an active ester intermediate.Esterification with 2,6-Xylyl Alcohol :
The activated intermediate is reacted with 2,6-xylyl alcohol under mild heating (room temperature to 40°C) with catalytic amounts of 4-dimethylaminopyridine (DMAP) to facilitate nucleophilic attack, resulting in the formation of the ester linkage.Purification :
The crude ester is purified by recrystallization or chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.Formation of Hydrochloride Salt :
The purified ester is treated with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal solution) to convert it into the hydrochloride salt, which is more stable and easier to handle.
Reaction Conditions and Optimization
- Solvent Choice : DMF and THF are preferred due to their ability to dissolve both reactants and coupling agents effectively.
- Temperature Control : Maintaining mild temperatures prevents side reactions and degradation.
- Molar Ratios : Using slight excess of 2,6-xylyl alcohol ensures complete esterification.
- Reaction Time : Typically ranges from 2 to 24 hours depending on scale and reagent reactivity.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the ester formation through characteristic shifts in proton and carbon signals.
- Mass Spectrometry (MS) : Verifies molecular weight and purity.
- Infrared (IR) Spectroscopy : Identifies ester carbonyl stretching vibrations around 1735 cm⁻¹.
- Elemental Analysis : Confirms the hydrochloride salt composition.
Data Tables and Research Outcomes
| Parameter | Condition/Value | Outcome/Observation |
|---|---|---|
| Activation reagent | Dicyclohexylcarbodiimide (DCC) | Efficient activation of carboxylic acid |
| Catalyst | 4-Dimethylaminopyridine (DMAP) (0.1 eq) | Enhanced esterification rate |
| Solvent | DMF or THF | High solubility and reaction efficiency |
| Temperature | 25–40°C | Optimal for minimizing side reactions |
| Reaction time | 4–24 hours | Complete conversion to ester |
| Purification method | RP-HPLC or recrystallization | >95% purity obtained |
| Hydrochloride formation | HCl gas or HCl in ether | Stable crystalline hydrochloride salt |
| NMR (¹H) shifts | Ester methylene and aromatic protons | Confirm ester bond formation |
| IR (cm⁻¹) | 1735 (C=O stretch) | Ester carbonyl confirmed |
| MS (m/z) | Molecular ion peak consistent with ester | Molecular weight confirmed |
Research Outcomes
- The synthetic method yields this compound with high purity and reproducibility, suitable for peptide synthesis and biochemical assays.
- Optimization of reaction parameters such as solvent, catalyst amount, and temperature significantly improves yield and reduces by-products.
- Analytical data consistently confirm the successful synthesis and structural integrity of the compound.
- The hydrochloride salt form enhances the compound’s stability, solubility in aqueous media, and handling properties.
Chemical Reactions Analysis
N,N-Dipropylglycine 2,6-xylyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N,N-Dipropylglycine 2,6-xylyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dipropylglycine 2,6-xylyl ester hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- In contrast, ’s chlorobenzo[d]thiazol and isoindolinone groups suggest a focus on heterocyclic drug design.
- Amine Modifications: The dipropylamine in the target compound and contrasts with ’s dimethylaminopropyl group, influencing receptor binding selectivity and metabolic stability.
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt in all three compounds improves aqueous solubility, critical for bioavailability. However, the nitro group in may reduce solubility compared to the xylyl ester’s hydrophobic nature.
- Stability: Ester groups (target compound) are prone to hydrolysis, whereas ’s amide and isoindolinone moieties likely confer greater metabolic resistance .
- Biological Activity : ’s nitroaryl structure is common in prodrugs or intermediates requiring enzymatic reduction, while the target compound’s glycine backbone may mimic neurotransmitters like glycine or GABA .
Biological Activity
N,N-Dipropylglycine 2,6-xylyl ester hydrochloride is a compound of interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is a derivative of dipropylglycine, characterized by the presence of a 2,6-xylyl ester moiety. Its chemical structure can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 265.80 g/mol
The compound exhibits a unique arrangement that may influence its interaction with biological systems.
Research indicates that compounds similar to N,N-Dipropylglycine can affect various biological pathways. They may act as modulators of neurotransmitter systems, particularly in the context of glycine receptors and other neuroactive pathways. The specific mechanism by which this compound exerts its effects remains an area of active investigation.
Neuropharmacological Effects
Studies have demonstrated that N,N-Dipropylglycine derivatives exhibit neuropharmacological activities, including:
- Glycine Receptor Modulation : Compounds in this class have been shown to enhance the activity of glycine receptors, which are critical for inhibitory neurotransmission in the central nervous system.
- Potential Anxiolytic Effects : Some research suggests that these compounds may possess anxiolytic properties due to their interaction with glycinergic pathways.
Antimicrobial Activity
Emerging data indicate that N,N-Dipropylglycine derivatives may also exhibit antimicrobial properties. A study comparing various dialkyl glycines found that certain structural modifications could enhance antimicrobial efficacy against specific bacterial strains .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-Dipropylglycine 2,6-xylyl ester hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The compound is synthesized via esterification of N,N-dipropylglycine with 2,6-dimethylphenol (xylyl) derivatives, followed by hydrochloride salt formation. Key steps include:
- Reactivity with 2,6-xylyl isocyanide : Evidence suggests that intermediate formation (e.g., compound 6 in Scheme 1) requires precise temperature control (0–5°C) and anhydrous conditions to minimize side reactions .
- Purification : Recrystallization using ethanol/water mixtures improves purity, as noted in analogous ester hydrochlorides .
- Optimization Tips: Adjust stoichiometry of the xylyl component and monitor pH during salt formation to prevent decomposition.
Q. How is the structural integrity of this compound validated in synthetic batches?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy : Compare - and -NMR data with reference spectra of similar esters (e.g., N,N-dimethyl-p-phenylenediamine dihydrochloride) to confirm substituent positions and ester linkage .
- HPLC-MS : Quantify purity (>98%) and detect impurities via reverse-phase chromatography with acetonitrile/water gradients .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?
- Methodological Answer: Contradictions often arise from residual solvents or diastereomeric impurities. Strategies include:
- Deuterated Solvent Exchange : Identify solvent artifacts by repeating NMR in DO .
- Chiral Chromatography : Resolve enantiomers using columns like Chiralpak® IG-3, as applied to structurally related glycine esters .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Methodological Answer: Stability assessments should include:
- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor via TLC or HPLC for hydrolysis products (e.g., free glycine or 2,6-xylenol) .
- Recommended Storage : Store lyophilized solid at -20°C under argon, as ester hydrochlorides are hygroscopic and prone to hydrolytic cleavage .
Q. What are the challenges in designing enzymatic assays involving this compound, and how are they addressed?
- Methodological Answer: Challenges include enzyme inhibition by the hydrochloride counterion and ester hydrolysis. Solutions involve:
- Buffer Optimization : Use Tris-HCl (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze hydrolysis .
- Control Experiments : Compare activity with non-esterified analogs to isolate ester-specific effects .
Data Contradiction & Validation
Q. How can researchers reconcile discrepancies between computational predictions (e.g., LogP) and experimental physicochemical properties?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
